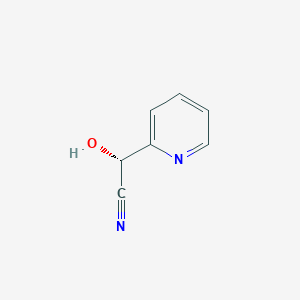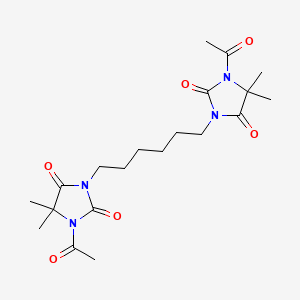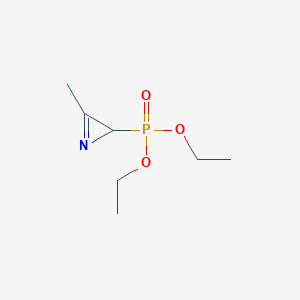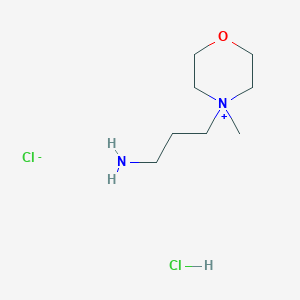
(alphaR)-alpha-Hydroxypyridine-2-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alphaR)-alpha-Hydroxypyridine-2-acetonitrile is an organic compound with a hydroxyl group attached to the alpha carbon of a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Hydroxypyridine-2-acetonitrile can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde or ketone reacts with ammonia and hydrogen cyanide to form an alpha-aminonitrile, which is then hydrolyzed to yield the desired compound . Another method involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(alphaR)-alpha-Hydroxypyridine-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2-acetone.
Reduction: Formation of (alphaR)-alpha-aminopyridine-2-acetonitrile.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(alphaR)-alpha-Hydroxypyridine-2-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (alphaR)-alpha-Hydroxypyridine-2-acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-hydroxycarboxylic acids: Compounds like glycolic acid and lactic acid, which have a hydroxyl group adjacent to a carboxyl group.
Alpha-aminonitriles: Compounds like alpha-aminopyridine-2-acetonitrile, which have an amino group adjacent to a nitrile group.
Uniqueness
(alphaR)-alpha-Hydroxypyridine-2-acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the same carbon atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H6N2O |
|---|---|
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H/t7-/m0/s1 |
Clave InChI |
QUNRUINSQUUCSU-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC=NC(=C1)[C@H](C#N)O |
SMILES canónico |
C1=CC=NC(=C1)C(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)

![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)

![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)

![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)

